2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline
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Overview
Description
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is an organic compound with the molecular formula C13H8Cl2N2O2 It is a derivative of aniline, characterized by the presence of chloro and nitro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 2-chloroaniline and 4-chloro-3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The presence of chloro and nitro groups enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Similar structure but lacks the nitro group.
2-chloro-N-phenyl-ethanamide: Similar structure but with an ethanamide group instead of the nitro group.
2,5-Dichloroaniline: Similar structure but with different positions of chloro groups.
Uniqueness
2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8Cl2N2O2 |
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Molecular Weight |
295.12 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-3-1-2-4-12(10)16-8-9-5-6-11(15)13(7-9)17(18)19/h1-8H |
InChI Key |
ZZDBRWIHKBDEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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